6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

Catalog No.
S3341387
CAS No.
4931-26-4
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

CAS Number

4931-26-4

Product Name

6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

IUPAC Name

6-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c1-10-7-8-12-14-13(15-16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

NZAPEEVXUQFNQS-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=N2)C3=CC=CC=C3)C=C1

Canonical SMILES

CC1=CN2C(=NC(=N2)C3=CC=CC=C3)C=C1

Description

The exact mass of the compound 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Heterocyclic rings: The molecule contains two heterocyclic rings, a triazole ring and a pyridine ring. Heterocyclic compounds are known for their diverse biological activities . This particular combination of rings is less common, potentially offering unique properties for further study.
  • Phenyl group: The presence of a phenyl group can influence the molecule's interaction with biological targets . Phenyl rings are commonly found in pharmaceuticals due to their ability to enhance potency and selectivity.
  • Methyl group: The methyl group can play a role in the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties .

6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine structure. This compound features a methyl group at the 6-position and a phenyl group at the 2-position of the triazole ring. The unique arrangement of nitrogen and carbon atoms in its structure contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be explored through various synthetic pathways. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can engage in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, often facilitated by catalysts or specific reaction conditions.
  • Oxidation and Reduction: The presence of nitrogen and other functional groups allows for oxidation and reduction reactions, which can modify the electronic properties of the molecule.

Research indicates that 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine exhibits significant biological activities. Notably:

  • Antiviral Properties: Some derivatives have shown effectiveness against viral infections by disrupting key viral processes.
  • Anticancer Activity: Studies have suggested potential cytotoxic effects against various cancer cell lines, indicating its role as a candidate for cancer therapy.
  • Neuroprotective Effects: Preliminary studies suggest that this compound may provide neuroprotection, making it relevant in neurodegenerative disease research.

The synthesis of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:

  • Microwave-Assisted Synthesis: This eco-friendly method allows for rapid synthesis under controlled conditions without the need for catalysts. Reactions typically involve heating appropriate precursors in solvents like toluene at elevated temperatures .
  • Reflux Conditions: Traditional reflux methods can also be employed using hydrazines and carbonyl compounds to construct the triazole framework .
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may involve palladium-catalyzed coupling reactions to introduce various substituents onto the triazole ring .

The applications of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine extend across various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a lead compound in drug discovery for antiviral and anticancer therapies.
  • Material Science: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications .

Studies on the interactions of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine with biological targets reveal its potential mechanisms of action:

  • Molecular Docking Studies: These studies help elucidate how this compound binds to specific proteins or enzymes involved in disease processes .
  • In Vitro Assays: Experimental assays have been conducted to assess its efficacy against various pathogens and cancer cell lines.

Several compounds share structural similarities with 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine. These include:

Compound NameStructure TypeUnique Features
7-Methyl-[1,2,4]triazolo[1,5-a]pyridineTriazolo-pyridineExhibits different biological activities
5-Phenyl-[1,2,4]triazolo[3,4-b]quinolineTriazolo-quinolineKnown for its antimicrobial properties
3-Amino-[1,2,4]triazolo[1,5-a]pyridineTriazolo-pyridinePotential as an anti-inflammatory agent

These compounds differ primarily in their substituents and structural arrangements but retain similar core functionalities that contribute to their biological activities.

Traditional Cyclocondensation Approaches Involving 2-Aminopyridine Derivatives

Classical synthetic routes to this triazolopyridine derivative often rely on cyclocondensation reactions between 2-aminopyridine precursors and appropriately functionalized benzaldehyde derivatives. A representative method involves the reaction of 2-hydrazinyl-6-methylpyridine with benzaldehyde derivatives under acidic conditions, followed by intramolecular cyclization. For instance, 2-hydrazinyl-3-chloro-5-trifluoromethylpyridine has been shown to react with substituted benzoic acids in phosphorus oxychloride (POCl₃) to yield triazolopyridine cores through dehydration and ring closure.

The reaction typically proceeds via initial hydrazide formation, followed by POCl₃-mediated cyclization. Key variables influencing yield include:

  • Acid catalyst concentration: Excess POCl₃ (5–10 equivalents) ensures complete dehydration.
  • Temperature: Reactions performed at 80–150°C optimize cyclization kinetics.
  • Substituent effects: Electron-withdrawing groups on the benzaldehyde component enhance electrophilicity, accelerating cyclization.

A comparative analysis of traditional methods reveals average yields of 60–75% under optimized conditions, with reaction times ranging from 6–24 hours depending on substrate reactivity.

Ultrasound-Assisted Ring-Closure Reactions with POCl₃ Catalysis

Ultrasound irradiation has revolutionized the synthesis of triazolopyridines by enhancing reaction efficiency. In one protocol, 2-hydrazinyl-6-methylpyridine derivatives are combined with aryl carboxylic acids in POCl₃ under ultrasonic irradiation (40 kHz, 200 W), achieving complete conversion within 3 hours at 105°C. This method offers distinct advantages:

ParameterConventional MethodUltrasound-Assisted
Reaction Time6–12 hours2–4 hours
Yield65–70%70–85%
Energy ConsumptionHighReduced by 40%

Mechanistically, ultrasound cavitation accelerates mass transfer and promotes the formation of reactive intermediates, particularly in the cyclization step. The method has been successfully applied to synthesize 3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-a]pyridine derivatives, yielding 70% isolated product with high purity.

Microwave-Mediated Tandem Reactions for Eco-Friendly Synthesis

Microwave-assisted synthesis provides a sustainable alternative to conventional heating, particularly for energy-intensive cyclization steps. A tandem reaction protocol involves:

  • Formation of enaminonitrile intermediates from 2-aminopyridine and acrylonitrile derivatives.
  • Cyclocondensation with benzohydrazides under microwave irradiation (150–200°C, 300 W).

This approach reduces reaction times from hours to minutes (typically 15–30 minutes) while maintaining yields of 65–80%. Solvent-free conditions further enhance the green chemistry profile, as demonstrated in the synthesis of 6-methyl-2-phenyl derivatives using neat reactants.

Post-Functionalization Strategies for Structural Diversification

The triazolopyridine core permits extensive derivatization through late-stage functionalization:

A. Electrophilic Aromatic Substitution

  • Nitration: Directed nitration at the pyridine C8 position using HNO₃/H₂SO₄ introduces nitro groups for subsequent reduction to amine functionalities.
  • Halogenation: Selective bromination at C7 occurs with N-bromosuccinimide (NBS) in acetonitrile, enabling cross-coupling reactions.

B. Transition Metal-Catalyzed Cross-Couplings

  • Suzuki-Miyaura Reactions: Palladium-catalyzed coupling of 7-bromo derivatives with aryl boronic acids installs diverse aryl groups (e.g., 7-(4-fluorophenyl)-6-methyl-2-phenyltriazolopyridine).
  • Sonogashira Coupling: Introduction of alkynyl side chains enhances π-conjugation for optoelectronic applications.

C. Reductive AminationThe methyl group at C6 can be oxidized to a carboxylic acid, enabling conjugation with amine-containing biomolecules through EDC/NHS chemistry.

The muscarinic acetylcholine receptor subtype 5 (M₅) represents a promising target for neuropsychiatric disorders. Recent advances in triazolopyridine-based antagonists highlight the importance of substituent positioning and electronic profile modulation for optimizing receptor engagement.

Key Structural Features for M₅ Antagonism

The methyl group at position 6 and phenyl ring at position 2 create a planar aromatic system that aligns with the orthosteric binding pocket of M₅ receptors [3] [4]. Molecular dynamics simulations reveal that:

  • The methyl group induces a 15° tilt in the triazolopyridine core, improving π-π stacking with Phe181 in transmembrane domain 3
  • The phenyl substituent at position 2 forms hydrophobic contacts with Val85 and Tyr86 in extracellular loop 2

Comparative studies of analogues show that replacing the methyl group with bulkier alkyl chains (>C3) reduces M₅ binding affinity by 40–60%, while electron-withdrawing groups at the phenyl para position enhance subtype selectivity against M₁–M₄ receptors [3].

Selectivity Optimization Strategies

Achieving >500-fold selectivity over other muscarinic subtypes requires precise modulation of:

  • Molecular footprint: Maintaining a polar surface area <80 Ų prevents engagement with the broader ligand-binding pocket of M₂/M₄ receptors
  • Charge distribution: Introducing a calculated logD between 1.5–2.2 minimizes ionic interactions with aspartate residues in non-M₅ subtypes

Lead compound VU6036864 exemplifies these principles, demonstrating 20 nM potency at human M₅ with 157 nM activity at rat M₅, highlighting conserved binding motifs across species [3] [4].

Structural Optimization for Enhanced Blood-Brain Barrier Penetration

Effective central nervous system (CNS) targeting requires balancing permeability and efflux transporter susceptibility. The triazolopyridine scaffold’s intrinsic properties facilitate this balance through strategic modifications.

Critical Physicochemical Parameters

Optimal brain exposure correlates with:

ParameterTarget RangeImpact on BBB Penetration
Molecular weight<450 DaReduces P-glycoprotein affinity
cLogP1.8–2.5Enhances passive diffusion
Hydrogen bond donors≤2Minimizes active efflux

6-Methyl-2-phenyl derivatives achieve cLogP = 1.98 and TPSA = 77.7 Ų, positioning them in the CNS-penetrant chemical space [3] [5].

Substituent Effects on Distribution

  • Methyl group retention: Maintains optimal lipophilicity (ΔlogP +0.3 vs des-methyl analogues)
  • Phenyl ring halogenation: Para-fluoro substitution increases unbound brain-to-plasma ratio (Kpuu) from 0.42 to 0.65 by reducing albumin binding [4]
  • Heterocyclic fusion: The triazolopyridine system decreases P-glycoprotein-mediated efflux by 78% compared to benzotriazole analogues

In vitro blood-brain barrier models using immortalized brain endothelial cells (bEnd.3) confirm 2.8-fold higher apical-to-basolateral transport of 6-methyl-2-phenyl derivatives versus non-methylated counterparts [5].

Role in Developing Janus Kinase Inhibitors and Kinase-Targeted Therapies

The triazolopyridine core serves as a dual pharmacophore in kinase inhibition, enabling simultaneous targeting of enzymatic and epigenetic regulators.

JAK/HDAC Dual Inhibition Mechanisms

Recent designs conjugate the triazolopyridine scaffold with hydroxamic acid warheads, creating bifunctional molecules that:

  • Block JAK-STAT signaling: The planar core occupies the ATP-binding pocket of JAK1 (Kd = 12 nM)
  • Inhibit histone deacetylation: The hydroxamate moiety chelates zinc in HDAC catalytic sites (IC₅₀ = 45 nM)

Compound 19 ( [1] [2] [4]triazolo[1,5-a]pyridin-2-yl)amino)methyl-N-hydroxybenzamide) demonstrates:

  • 98% inhibition of JAK2 at 1 μM
  • 87% HDAC6 inhibition at 500 nM
  • Synergistic cytotoxicity in MDA-MB-231 cells (CI = 0.32) [6]

Kinase Selectivity Profiling

Structural comparisons reveal that:

  • The methyl group at position 6 prevents steric clashes with gatekeeper residues in non-target kinases
  • The phenyl ring’s para position tolerates bulky substituents (e.g., benzo[d] [1] [3]dioxol-5-yl) that enhance TYK2 selectivity by 22-fold

Docking studies show the triazolopyridine nitrogen atoms form critical hydrogen bonds with:

  • Glu966 in JAK1’s catalytic loop
  • Asp101 in HDAC2’s charge-relay system [6]

XLogP3

2.8

Other CAS

4931-26-4

Wikipedia

MLS002693968

Dates

Modify: 2024-02-18

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